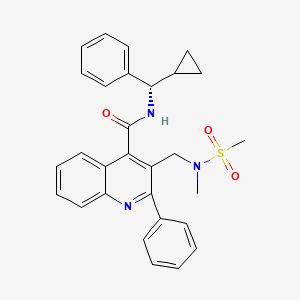
4-Quinolinecarboxamide, N-((S)-cyclopropylphenylmethyl)-3-((methyl(methylsulfonyl)amino)methyl)-2-phenyl-
Overview
Description
GSK 256471 is a small molecule drug developed by GlaxoSmithKline Research & Development Ltd. It is classified as a neurokinin 3 receptor antagonist, which means it inhibits the activity of the neurokinin 3 receptor. This compound has shown potential in the treatment of central nervous system diseases, particularly schizophrenia .
Scientific Research Applications
GSK 256471 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the neurokinin 3 receptor and its role in various biological processes.
Biology: Helps in understanding the signaling pathways involving the neurokinin 3 receptor.
Medicine: Investigated for its potential therapeutic effects in treating central nervous system diseases, particularly schizophrenia.
Industry: Potential applications in the development of new drugs targeting the neurokinin 3 receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK 256471 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of GSK 256471 follows a similar synthetic route as the laboratory-scale synthesis but is optimized for large-scale production. This involves the use of larger reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GSK 256471 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives .
Mechanism of Action
GSK 256471 exerts its effects by binding to and inhibiting the neurokinin 3 receptor. This receptor is involved in various signaling pathways in the central nervous system. By blocking this receptor, GSK 256471 can modulate neurotransmitter release and neuronal activity, which may help alleviate symptoms of central nervous system diseases .
Comparison with Similar Compounds
Similar Compounds
Osanetant: Another neurokinin 3 receptor antagonist with similar therapeutic potential.
Uniqueness
GSK 256471 is unique due to its high affinity for the neurokinin 3 receptor and its potential for treating schizophrenia. Its specific chemical structure and pharmacological properties differentiate it from other neurokinin 3 receptor antagonists .
Properties
CAS No. |
1133706-08-7 |
|---|---|
Molecular Formula |
C29H29N3O3S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[(S)-cyclopropyl(phenyl)methyl]-3-[[methyl(methylsulfonyl)amino]methyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C29H29N3O3S/c1-32(36(2,34)35)19-24-26(29(33)31-27(22-17-18-22)20-11-5-3-6-12-20)23-15-9-10-16-25(23)30-28(24)21-13-7-4-8-14-21/h3-16,22,27H,17-19H2,1-2H3,(H,31,33)/t27-/m1/s1 |
InChI Key |
YTXUTYGRBYCUIL-HHHXNRCGSA-N |
Isomeric SMILES |
CN(CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N[C@@H](C4CC4)C5=CC=CC=C5)S(=O)(=O)C |
SMILES |
O=C(C1=C(CN(C)S(=O)(C)=O)C(C2=CC=CC=C2)=NC3=CC=CC=C13)N[C@@H](C4CC4)C5=CC=CC=C5 |
Canonical SMILES |
CN(CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC(C4CC4)C5=CC=CC=C5)S(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK256471; GSK-256471; GSK 256471. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid](/img/structure/B607721.png)
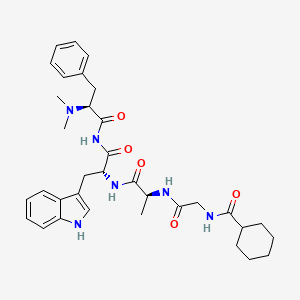

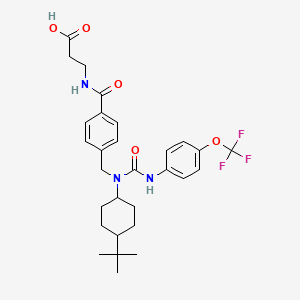

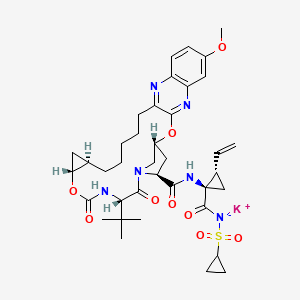
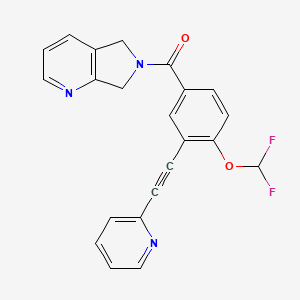
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)

